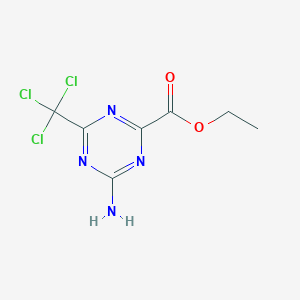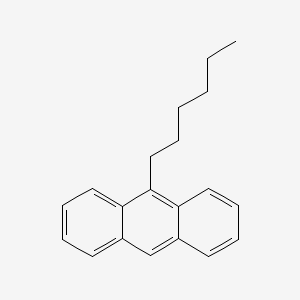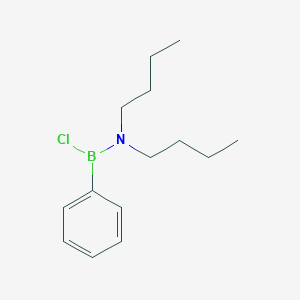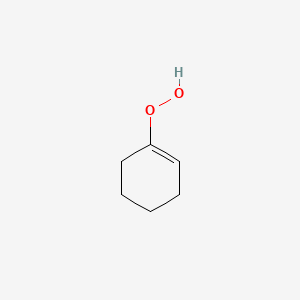
Cyclohexenyl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexenyl hydroperoxide is an organic compound with the molecular formula C₆H₁₀O₂ It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and transition metal compounds like iron (III) benzoate or copper (II) acetate. The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of cyclohexene using environmentally benign oxidants such as hydrogen peroxide or tert-butyl hydroperoxide. The process is catalyzed by heterogeneous transition metal-based catalysts, which enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexenyl hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexenone and cyclohexenol.
Reduction: The hydroperoxy group can be reduced to form cyclohexanol.
Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide are commonly used oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group.
Major Products:
Oxidation: Cyclohexenone, cyclohexenol, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, different substituted cyclohexene derivatives can be formed.
Scientific Research Applications
Cyclohexenyl hydroperoxide has several applications in scientific research:
Biology: It serves as a model compound for studying oxidative stress and the role of hydroperoxides in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of cyclohexenyl hydroperoxide involves the formation of free radicals through the homolytic cleavage of the O-O bond. These radicals can initiate various chain reactions, leading to the formation of different products. The compound can also act as an electrophilic reactant, participating in epoxidation and allylic oxidation reactions .
Comparison with Similar Compounds
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple and widely used oxidant with two hydroperoxy groups.
Uniqueness: this compound is unique due to its ability to undergo both epoxidation and allylic oxidation, providing access to a variety of functionalized products. Its reactivity is influenced by the presence of the double bond in the cyclohexene ring, which distinguishes it from other hydroperoxides .
Properties
CAS No. |
27254-23-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h4,7H,1-3,5H2 |
InChI Key |
QEEPPWQOVJWUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


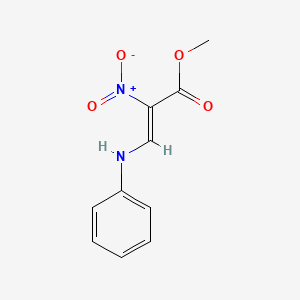
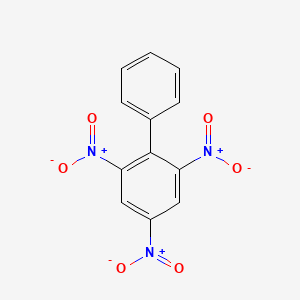
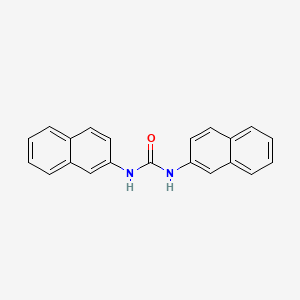

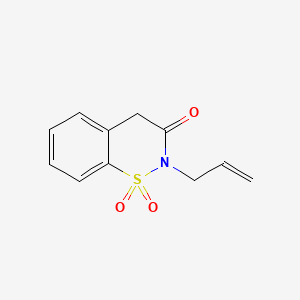
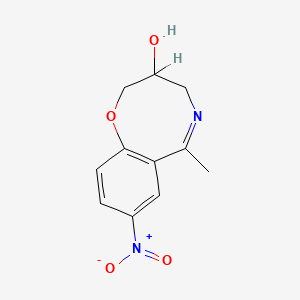
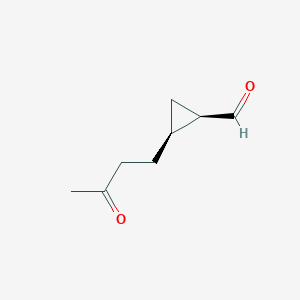
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
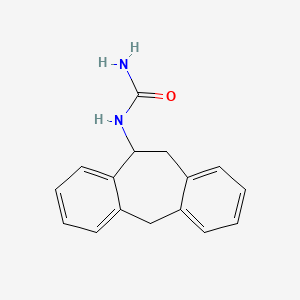
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
